1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea
説明
特性
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-8-10-15(11-9-14)24-20(26)25-16-6-4-5-7-17(16)27-2/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFCJDYDVFKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-methoxy-2-methylpyrimidine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenyl derivatives to introduce the amino group.
Urea Formation: The final step involves the reaction of the aminophenyl derivative with 2-methoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions: 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of methoxy groups can yield methoxybenzoic acids, while reduction of nitro groups yields corresponding anilines.
科学的研究の応用
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Comparison with Structurally Similar Compounds
2.1. Structural Analogues with Urea Linkages
2.1.1. D430-2198 Screening Compound
- Structure: 1-(4-Methoxyphenyl)-3-(4-{[2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)urea .
- The 2-methoxyphenyl group in the target compound is replaced with a 4-methoxyphenyl group in D430-2198, altering steric and electronic interactions with biological targets.
2.1.2. 3-(1-Hydroxybutan-2-yl)-1-(2-methoxyphenyl)urea (ZX-FH037099)
- Structure : Features a 2-methoxyphenyl group linked via urea to a hydroxybutyl chain .
- The hydroxybutyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the target compound.
2.1.3. 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea
- Structure : Contains a chlorophenyl group and pyrrolidinyl-substituted pyrimidine .
- Pyrrolidinyl vs. methoxy substitution on pyrimidine impacts binding pocket compatibility in kinase inhibitors.
2.2. Urea Derivatives with Boronic Acid Moieties
2.2.1. (4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid (6.28)
- Structure : Boronic acid-functionalized urea with a tert-butylphenyl group .
- Comparison: The boronic acid group enables covalent binding to serine or threonine residues, a feature absent in the target compound.
2.2.2. (4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30)
2.3. Pyrimidine-Based Analogues in Drug Development
2.3.1. 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]urea
- Structure : Incorporates a dimethoxyphenyl group and piperazine-substituted pyrimidine .
- Comparison :
- Dual methoxy groups on the phenyl ring may improve solubility but reduce metabolic stability.
- The methylpiperazine group enhances basicity, favoring interactions with acidic residues in kinase ATP-binding sites.
生物活性
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a urea linkage between two aromatic systems: a substituted phenyl ring and a pyrimidine moiety. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 428.51 g/mol.
This compound exhibits its biological activity primarily through enzyme inhibition. The urea group is known to interact with various enzymes, potentially leading to the modulation of key signaling pathways involved in cancer and inflammatory diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation and survival, such as protein kinases.
- Receptor Interaction : It can bind to receptors involved in cell signaling, affecting cellular responses.
Anticancer Properties
Research has demonstrated that derivatives of diaryl ureas, including compounds similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibitory activity against lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines. The interaction with specific receptors may modulate immune responses, contributing to its therapeutic profile.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antiproliferative Effects : A series of diaryl ureas were synthesized and tested for their activity against cancer cell lines. Compounds demonstrated significant growth inhibition, with some exhibiting IC50 values comparable to established chemotherapeutics like sorafenib .
- Docking Studies : Molecular docking simulations indicated that the compound could effectively bind to target proteins involved in cancer signaling pathways, suggesting a rational basis for its observed biological activities .
Q & A
Q. What are the optimized synthetic routes for 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea?
The synthesis typically involves:
- Step 1 : Formation of the pyrimidine-4-amine intermediate via nucleophilic substitution of 6-methoxy-2-methylpyrimidin-4-yl chloride with 4-aminophenyl derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Urea bridge formation using carbodiimide-mediated coupling between the pyrimidine-4-amine and 2-methoxyphenyl isocyanate. Catalysts like HOBt (hydroxybenzotriazole) improve yields by minimizing side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 5:5) ensures high purity (>95%) .
Q. How is the compound structurally characterized to confirm its identity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy groups at pyrimidine C6 and phenyl C2) and urea linkage integrity. Aromatic proton signals in δ 6.8–7.5 ppm and urea NH signals near δ 8.2–8.5 ppm are diagnostic .
- HPLC-MS : Retention time and molecular ion peak ([M+H] at m/z ~407.5) confirm molecular weight and purity .
Q. What preliminary biological assays are used to screen its activity?
Initial screening focuses on:
- Kinase inhibition : FGFR1–4 enzymatic assays (IC determination) using ATP-competitive ELISA protocols .
- Antiproliferative activity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on binding affinity across kinase isoforms?
- Structural Biology : Perform X-ray crystallography or cryo-EM to compare compound binding modes in FGFR1 vs. FGFR4 active sites. Mutagenesis studies (e.g., substituting Asp641 in FGFR1) can identify key residues influencing selectivity .
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure association/dissociation rates (, ) and calculate binding thermodynamics .
Q. What strategies optimize the compound’s pharmacokinetics (PK) for in vivo studies?
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) or formulate as a phosphate prodrug to enhance aqueous solubility, addressing high logP (>3.5) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic soft spots (e.g., demethylation of methoxy groups). Cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid clearance .
Q. How do structural modifications influence activity in resistant cancer models?
- SAR Studies : Replace the 2-methoxyphenyl group with 3,4-dimethoxy or fluorinated analogs to bypass efflux pump recognition. Compare IC shifts in P-glycoprotein-overexpressing cell lines .
- Proteomics : Use phosphoproteomic profiling to identify compensatory signaling pathways (e.g., MAPK/ERK) activated post-treatment, guiding combination therapies .
Q. What methods validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor stabilization of FGFR1 in lysates after compound treatment to confirm intracellular target binding .
- Silencing/Rescue Experiments : siRNA knockdown of FGFR1–4 followed by compound treatment assesses dependency on specific isoforms for activity .
Methodological Notes
- Data Contradiction Analysis : Cross-validate enzymatic and cellular assay results using orthogonal techniques (e.g., Western blotting for phospho-FGFR levels) .
- Experimental Controls : Include reference inhibitors (e.g., Erdafitinib for FGFR) and vehicle-treated groups to normalize batch-to-batch variability .
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